molecular formula C2H4N4 B094729 Amitrole CAS No. 155-25-9

Amitrole

Cat. No. B094729
CAS RN: 155-25-9
M. Wt: 84.08 g/mol
InChI Key: KLSJWNVTNUYHDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Amitrole was first reported by J. Thiele and W. Manchot in 1898, involving the reaction of aminoguanidine with formic acid . A precolumn derivatization high-performance liquid chromatographic method for Amitrole analysis has been developed. Derivatization of Amitrole was performed with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) .


Molecular Structure Analysis

Amitrole has a molecular formula of C2H4N4 and a molecular weight of 84.08 g/mol . The InChI is InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H, (H3,3,4,5,6) and the InChIKey is KLSJWNVTNUYHDU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Amitrole can be analyzed by GC following derivatization to produce a volatile product such as that produced by the reaction with bis (trimethylsilyl)trifluoroacetamide and trimethylchlorosilane . In pH 9.5 H3BO3−Na2B4O7 media, the reaction of Amitrole with CNBF was complete at 60 °C after 30 min .


Physical And Chemical Properties Analysis

Amitrole is highly soluble in water but virtually insoluble in most common organic solvents . It has a melting point of 147-159 °C . It is corrosive to aluminium, copper, and iron .

Safety And Hazards

Amitrole is characterized by skin rash, diarrhea, nausea, vomiting and nose bleeds . It is reasonably anticipated to be a human carcinogen . The routes of potential human exposure to Amitrole are inhalation, dermal contact, and ingestion .

properties

IUPAC Name

1H-1,2,4-triazol-5-amine
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InChI

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)
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InChI Key

KLSJWNVTNUYHDU-UHFFFAOYSA-N
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Canonical SMILES

C1=NNC(=N1)N
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Molecular Formula

C2H4N4
Record name AMITROLE
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Record name 3-amino-1,2,4-triazole
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DSSTOX Substance ID

DTXSID0020076
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Molecular Weight

84.08 g/mol
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Physical Description

Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder.
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Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28%
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Density

1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg
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Mechanism of Action

Amitrole inhibits peroxidase activity in liver & thyroids, & mode of action in producing thyroid tumors appears to be related to goitrogenic effect of amitrole with resultant increased TSH (thyroid-stimulating hormone) ... ., This study demonstrated that the compound 3-amino-1,2,4-triazole is a strong inhibitor of erythrocyte glutathione peroxidase activity. Moreover, 3-amino-1,2,4-triazole inhibits arachidonic-induced malondialdehyde formation in platelet-rich plasma and prostacyclin-like activity generation in aorta rings. These results give new lines of evidence on the connection between glutathione peroxidase activity and prostaglandin synthesis in rat platelets and arterial vessel walls., A technique for the cytochemical demonstration of peroxidase activity in unfixed guinea-pig thyroid tissue is described. Both 3-amino-1,2,4-triazole and methimazole inhibited peroxidase activity in the follicle cells (enzyme activity was still seen in the erythrocytes), maximal inhibition occurring at 10 mmol., Interference with histidine metabolism, inhibition of pigment biosynthesis, or both have been the principal candidates for the primary site of action of 3-amino-1,2,4-triazole (amitrole). Arabidopsis thaliana is sensitive to 1,2,4-triazole-3-alanine, a feedback inhibitor of histidine biosynthesis, and this effect is reversed by histidine. The combination of triazolealanine and histidine, however, does not reverse the herbicical effect of amitrole. This indicates that amitrole toxicity is not caused by histidine starvation, nor is it caused by the accumulation of a toxic intermediate of the histidine pathway. Amitrole inhibits root elongation at lower concentrations than it causes pigment bleaching in the leaves. In contrast, fluridone, a known inhibitor of the carotenoid biosynthetic pathway does not block root elongation. Fluridone also inhibits carotenoid accumulation in etiolated seedlings in the dark, but amitrole does not. Last, gabaculine and acifluorfen, but not amitrole, prevent chlorophyll accumulation in greeting etiolated seedlings of Arabidopsis. ..., For more Mechanism of Action (Complete) data for AMITROLE (8 total), please visit the HSDB record page.
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Product Name

Amitrole

Color/Form

Transparent to off white crystalline powder

CAS RN

61-82-5, 65312-61-0, 65312-62-1
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Melting Point

318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMITROLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMITROLE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631
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Record name AMITROLE
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Record name Amitrole
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0027.html
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,580
Citations
JL Hilton, PC Kearney, BN Ames - Archives of biochemistry and biophysics, 1965 - Elsevier
… was inhibited by amitrole. Klopotowski and Hulanicka suggested that the amitrole probably … The duration of the lag period in recovery after amitrole addition increased as amitrole was …
Number of citations: 180 www.sciencedirect.com
JM Hodgson - Weed Science, 1970 - cambridge.org
Root sections of Canada thistle (Cirsium arvense (L.) Scop.) ecotypes from different states were field planted at Bozeman, Montana. Canada thistle survival from repeated applications …
Number of citations: 77 www.cambridge.org
MA Fontecha-Cámara, MV López-Ramón… - Langmuir, 2007 - ACS Publications
… and amitrole from … amitrole, despite its larger molecular dimensions, due to the lesser water solubility, greater hydrophobicity, and larger dipolar moment of diuron compared with amitrole…
Number of citations: 145 pubs.acs.org
T Mohandas, WF Grant - Canadian Journal of Genetics and …, 1972 - cdnsciencepub.com
The cytological effects of 2,4-D and amitrole were studied for 12 species (Tradescantia clone 02, Allium cepa, Vicia faba, Triticum aestivum, T. dicoccum, Hordeum vulgare, Secale …
Number of citations: 132 cdnsciencepub.com
M Siswana, KI Ozoemena, T Nyokong - Talanta, 2006 - Elsevier
This paper describes the construction of a carbon paste electrode (CPE) impregnated with nanoparticles of iron(II) phthalocyanine (nanoFePc). The new electrode (nanoFePc-CPE) …
Number of citations: 117 www.sciencedirect.com
JM Zen, AS Kumar, MR Chang - Electrochimica acta, 2000 - Elsevier
… However, electrochemical determination of amitrole is difficult using an ordinary carbon … of the amitrole oxidation together with the trace-level determination of amitrole by both square-…
Number of citations: 129 www.sciencedirect.com
M Siswana, KI Ozoemena, T Nyokong - Sensors, 2008 - mdpi.com
… enhanced the electrocatalytic detetion of amitrole (a toxic herbicide)… The electrocatalytic detection of amitrole at this electrode … The electrode gave satisfactory selectivity to amitrole in the …
Number of citations: 103 www.mdpi.com
T Mugadza, T Nyokong - Electrochimica Acta, 2010 - Elsevier
… amitrole and diuron. The catalytic rate constants were 4.55×10 3 M −1 s −1 and 1.79×10 4 M −1 s −1 for amitrole … cm 2 s −1 for diuron and amitrole, respectively. The linear concentration …
Number of citations: 82 www.sciencedirect.com
J Andersen, M Pelaez, L Guay, Z Zhang… - Journal of hazardous …, 2013 - Elsevier
… Amitrole degradation results indicated a lack of removal of amitrole by activated PS alone, … technology may be ineffective for the removal of amitrole. The NF-TiO 2 films demonstrated …
Number of citations: 79 www.sciencedirect.com
MA Fontecha-Cámara, MV López-Ramón… - Journal of hazardous …, 2008 - Elsevier
… Amitrole has low soil persistence and high potential mobility in soils because it will not … of amitrole in soil is usually fairly rapid but variable with soil type and temperature. Amitrole is …
Number of citations: 92 www.sciencedirect.com

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